Thiosulfite

Natural Product Chemistry Antimicrobial Screening Organosulfur Compounds

Thiosulfite (S₂O₂²⁻) offers unique sulfur redox chemistry with an intermediate +1 oxidation state, enabling disproportionation pathways distinct from thiosulfate or sulfite. This specificity makes it invaluable for electroless gold plating as a non-cyanide gold(I) complex, capable of replacing toxic cyanide baths. In antimicrobial resin formulation, precise thiosulfite-to-silver molar ratios (≥8) ensure effective silver ion complexation. For aryl thiosulfite syntheses, order minimal quantities immediately prior to use due to documented instability and disproportionation tendencies. Choose thiosulfite for applications demanding precise sulfur redox control.

Molecular Formula O2S2-2
Molecular Weight 96.13 g/mol
Cat. No. B1241960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiosulfite
Molecular FormulaO2S2-2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILES[O-]S(=S)[O-]
InChIInChI=1S/H2O2S2/c1-4(2)3/h(H2,1,2,3)/p-2
InChIKeyQAMMXRHDATVZSO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiosulfite: Chemical Identity and Baseline Characteristics for Research and Industrial Procurement


Thiosulfite refers to the sulfur oxoanion with the formula S₂O₂²⁻, functioning as the conjugate base of the hypothetical thiosulfurous acid [1]. It is a low oxidation state (+1) sulfur species distinct from the more common thiosulfate (S₂O₃²⁻) [2]. While thiosulfurous acid itself resists isolation and polymerizes upon attempted synthesis, organic derivatives, such as O-ethyl S-methylthiomethyl thiosulfite, have been characterized from natural sources [3]. In industrial contexts, thiosulfite salts are employed as reducing agents, stabilizers, and components of electroless plating baths, leveraging their unique sulfur redox chemistry.

Why Thiosulfite Cannot Be Simply Replaced by Thiosulfate or Sulfite in Critical Applications


Thiosulfite occupies a unique niche in sulfur redox chemistry due to its intermediate oxidation state (+1) and distinct reactivity profile compared to its closest analogs, thiosulfate (S₂O₃²⁻, S avg +2) and sulfite (SO₃²⁻, S +4) [1]. Direct substitution often fails because thiosulfite participates in disproportionation pathways that are kinetically and thermodynamically distinct from its analogs, leading to altered product distributions in plating, stabilization, and antimicrobial formulations [2]. Furthermore, the coordination chemistry of thiosulfite with metal ions differs fundamentally from that of thiosulfate, as evidenced by its unique behavior in gold complexation and electroless deposition systems [3].

Thiosulfite: Quantitative Differential Evidence Versus Close Analogs


Comparative Antimicrobial Activity of O-Ethyl S-Methylthiomethyl Thiosulfite vs. Polysulfide Analogs

O-ethyl S-methylthiomethyl thiosulfite (compound 3) was isolated alongside two polysulfide analogs (compounds 1 and 2) from Scorodocarpus borneensis and assessed for antimicrobial activity [1]. In direct head-to-head testing against a panel of bacteria and fungi, the thiosulfite derivative exhibited no measurable antimicrobial activity, whereas the polysulfide analogs demonstrated clear inhibitory effects [1]. This stark contrast in bioactivity provides a critical differentiation point for researchers requiring a sulfur-containing control compound devoid of confounding antimicrobial effects.

Natural Product Chemistry Antimicrobial Screening Organosulfur Compounds

Stability Profile of Aryl Thiosulfites: Disproportionation Tendency Compared to Thiosulfate Esters

Aryl thiosulfites are documented to be generally unstable, tending to disproportionate to the corresponding polysulfides upon standing [1]. In contrast, thiosulfate esters and thiosulfinate esters exhibit different stability profiles; for instance, thiosulfinates undergo thioalkyl-exchange reactions at pH 8-9 without loss of total thiosulfinate levels within 60-90 min at 20°C [2]. This inherent instability of aryl thiosulfites is a critical design parameter, directly impacting shelf-life and handling requirements in synthetic applications.

Organosulfur Chemistry Stability Studies Synthetic Methodology

Electroless Gold Plating: Thiosulfite-Gold Complex as a Cyanide-Free Alternative

A patent discloses an electroless gold plating solution utilizing a thiosulfite-gold(I) complex as the gold source, achieving gold deposition without the use of poisonous cyanide [1]. The formulation, containing 1–50 g/L of the thiosulfite-gold complex in an alkalescent solution (pH 8–11), is described as having superior stability and depositing gold at a high rate [1]. While direct quantitative plating rate data versus cyanide baths is not provided in the abstract, the explicit claim of a cyanide-free, stable formulation highlights a key differentiator for environmental and safety compliance in industrial plating operations.

Electroless Plating Gold Deposition Surface Finishing

Silver-Thiosulfite Complexes in Antimicrobial Resin Formulations: Molar Ratio Requirements

A patent for the production of antimicrobial materials describes a process where potassium thiosulfite or sodium thiosulfite is combined with soluble silver salts in an aqueous solution to form an antimicrobial silver complex . The invention specifies critical molar ratios for effective complexation: the ratio of sulfite (SO₃²⁻) to silver (Ag⁺) must be ≥ 3, and the ratio of thiosulfite (S₂O₂²⁻) to silver (Ag⁺) must be ≥ 8 . This explicit stoichiometric requirement demonstrates that thiosulfite is not merely a substitute for sulfite but plays a distinct role in complex formation, directly impacting the efficacy and formulation of the antimicrobial additive.

Antimicrobial Materials Polymer Additives Silver Complexation

Optimal Application Scenarios for Thiosulfite Based on Differentiated Evidence


Negative Control or Inert Sulfur Carrier in Biological Assays

Given the observed lack of antimicrobial activity for the thiosulfite derivative (compound 3) compared to its active polysulfide analogs [1], researchers can confidently employ this compound as a sulfur-containing negative control in antimicrobial screening assays. This ensures that any observed biological effect is attributable to the specific test compound rather than a general sulfur moiety.

Cyanide-Free Electroless Gold Plating for Electronics Manufacturing

Industrial users seeking to eliminate toxic cyanide from gold plating operations should evaluate thiosulfite-gold(I) complexes as a replacement for traditional gold cyanide baths [1]. The patented formulation's claimed stability and high deposition rate address key performance concerns while meeting stringent environmental, health, and safety (EHS) requirements.

Precision Formulation of Silver-Based Antimicrobial Polymer Additives

Formulators developing antimicrobial resins must adhere to the precise stoichiometric ratios disclosed: a thiosulfite-to-silver molar ratio of ≥ 8 is required for effective complexation, which is distinct from the ≥ 3 ratio required for sulfite in the same system [1]. Adhering to this specification ensures the intended antimicrobial performance of the final product.

Synthetic Organic Chemistry Requiring Immediate Use of Aryl Thiosulfites

For chemists planning syntheses involving aryl thiosulfites, procurement and experimental design must account for their documented instability and tendency to disproportionate [1]. Best practice dictates ordering minimal quantities immediately prior to use and executing reactions without prolonged storage of the reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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